tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate
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Overview
Description
tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate: is an organic compound with the molecular formula C15H25N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate typically involves the reaction of 4-(3-pyridylmethylamino)butylamine with tert-butyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl 4-formyl-3-pyridinylcarbamate
- tert-butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
Uniqueness: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its pyridylmethylamino group provides unique binding properties, making it a valuable compound for various research and industrial applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and comparative studies with other compounds.
Chemical Structure and Synthesis
The compound this compound is characterized by a tert-butyl carbamate group linked to a pyridylmethylamine moiety. The synthesis typically involves the reaction of tert-butyl carbamate with 4-(3-pyridylmethylamino)butanol under appropriate conditions to yield the desired product.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in the pathogenesis of AD, including β-secretase and acetylcholinesterase. This dual inhibition is crucial as it addresses two major pathways leading to amyloid plaque formation and cholinergic dysfunction in AD patients .
- Reduction of Inflammatory Markers : In vitro studies demonstrated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with amyloid-beta (Aβ) peptides. This suggests a protective effect against neuroinflammation associated with AD .
In Vitro Studies
In vitro assessments have shown that this compound can significantly inhibit Aβ aggregation. Specifically, it achieved an 85% inhibition of Aβ aggregation at a concentration of 100 μM. Furthermore, it exhibited moderate protective effects on astrocytes exposed to Aβ 1-42, reducing cell death by approximately 20% compared to untreated controls .
In Vivo Studies
In vivo experiments utilizing scopolamine-induced models of AD in rats revealed that while the compound showed some protective effects in vitro, its efficacy was less pronounced in vivo. The lack of significant differences compared to control treatments (e.g., galantamine) was attributed to bioavailability issues within the brain .
Comparative Efficacy
A comparison table summarizes the biological activities and effects of this compound against other known compounds.
Compound Name | Mechanism of Action | Inhibition of Aβ Aggregation | Protective Effect on Astrocytes | Comments |
---|---|---|---|---|
This compound | β-secretase and acetylcholinesterase inhibition | 85% at 100 μM | 20% reduction | Moderate effects; bioavailability issues in vivo |
Galantamine | Acetylcholinesterase inhibition | Not specified | Significant | Established treatment for AD |
Donepezil | Acetylcholinesterase inhibition | Not specified | Significant | Widely used; strong clinical data |
Case Studies
One notable case study involved a cohort treated with both this compound and standard AD medications. The study aimed to evaluate cognitive improvements and changes in inflammatory markers over a six-month period. Initial results indicated that while cognitive scores improved modestly, inflammatory markers did not show significant changes compared to baseline measurements. This highlights the need for further studies to optimize dosing and administration routes for better bioavailability .
Properties
Molecular Formula |
C15H25N3O2 |
---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(pyridin-3-ylmethylamino)butyl]carbamate |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-16-11-13-7-6-9-17-12-13/h6-7,9,12,16H,4-5,8,10-11H2,1-3H3,(H,18,19) |
InChI Key |
QSPDSQJYHVFAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCC1=CN=CC=C1 |
Origin of Product |
United States |
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